Sodium 3-hydroxybenzoate
Overview
Description
Sodium 3-hydroxybenzoate is the sodium salt of 3-hydroxybenzoic acid, also known as m-hydroxybenzoic acid. It is a white, odorless solid that is soluble in water and ethanol. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Alkali Fusion of Sodium 3-Sulfobenzoate: One common method involves the alkali fusion of sodium 3-sulfobenzoate. This process involves melting sodium 3-sulfobenzoate with alkali at 210-220°C.
Reduction of 3-Nitrobenzoic Acid Esters: Another method includes the reduction of 3-nitrobenzoic acid esters.
Oxidation of 3-Methylphenol or 3-Hydroxybenzaldehyde: This method involves the oxidation of 3-methylphenol or 3-hydroxybenzaldehyde using oxidizing agents like potassium permanganate.
Industrial Production Methods:
- The industrial production of this compound often involves large-scale synthesis using the alkali fusion method due to its efficiency and cost-effectiveness .
Types of Reactions:
Electrophilic Substitution Reactions: this compound undergoes electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Esterification: This compound can be esterified to form various esters, including methyl 3-hydroxybenzoate, ethyl 3-hydroxybenzoate, and propyl 3-hydroxybenzoate.
Amidation: this compound can also be amidated to form amides like 3-hydroxybenzamide.
Common Reagents and Conditions:
Nitration: 62% aqueous nitric acid is commonly used for nitration reactions.
Esterification: Alcohols such as methanol, ethanol, and propanol are used in the presence of acid catalysts.
Amidation: Ammonia or amines are used for amidation reactions.
Major Products Formed:
Mechanism of Action
Target of Action
Sodium 3-hydroxybenzoate, also known as m-hydroxybenzoate, is a derivative of benzoic acid and is known to interact with various targets. It is an important intermediate in the biodegradation of many aromatic hydrocarbons . The compound’s primary targets are enzymes involved in these degradation pathways, such as 3-hydroxybenzoate 6-hydroxylase .
Mode of Action
The mode of action of this compound involves its interaction with these enzymes. For instance, 3-hydroxybenzoate 6-hydroxylase, an NADH-dependent flavoprotein, can convert 3-hydroxybenzoate . The relative position of the hydroxylic and the carboxylic group in the isomeric hydroxybenzoate anions is known to have a large impact on transport properties of this species .
Pharmacokinetics
A study on mice and cynomolgus monkeys showed that this compound was quickly absorbed and eliminated after oral administration . The compound was widely distributed in mice tissues, with the highest concentration in kidney and liver .
Result of Action
The result of this compound’s action is the conversion of 3-hydroxybenzoate into other compounds that can be further metabolized in the body. This is part of the body’s process of breaking down aromatic hydrocarbons .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the mobility and hydration of hydroxybenzoates in aqueous solutions can be influenced by the position of the –OH group on the aromatic ring . Furthermore, the compound’s action can be influenced by its concentration, as at sufficiently high concentrations, hydroxybenzoate anions in aqueous solutions form clusters of various sizes and shapes .
Biochemical Analysis
Biochemical Properties
This enzyme converts Sodium 3-Hydroxybenzoate, which is an important intermediate in the biodegradation of many aromatic hydrocarbons .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with enzymes and other biomolecules. For instance, it interacts with 3-Hydroxybenzoate 6-hydroxylase, influencing the enzyme’s activity and thereby affecting cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with 3-Hydroxybenzoate 6-hydroxylase . This enzyme, which contains FAD as a redox-active cofactor, is activated in the presence of this compound .
Temporal Effects in Laboratory Settings
It is known that this compound can influence the activity of 3-Hydroxybenzoate 6-hydroxylase, potentially leading to changes in cellular function over time .
Metabolic Pathways
This compound is involved in the gentisate pathway, a metabolic pathway that plays a key role in the biodegradation of aromatic compounds . It interacts with the enzyme 3-Hydroxybenzoate 6-hydroxylase, which is involved in this pathway .
Scientific Research Applications
Sodium 3-hydroxybenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Salicylic Acid
- p-Hydroxybenzoic Acid
- Protocatechuic Acid
- Gentisic Acid
- 3,5-Dihydroxybenzoic Acid
- Vanillic Acid
- Syringic Acid
- Gallic Acid
- Ellagic Acid
This comprehensive overview highlights the significance of sodium 3-hydroxybenzoate in various fields and its unique properties compared to similar compounds
Properties
IUPAC Name |
sodium;3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYOWSQVRAOBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-06-9 (Parent) | |
Record name | Sodium 3-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00227952 | |
Record name | Sodium 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7720-19-6, 22207-58-5 | |
Record name | Sodium 3-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-hydroxy-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 3-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP2621077 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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